molecular formula C15H23N3O2 B2430797 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide CAS No. 2094160-84-4

5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide

Cat. No. B2430797
CAS RN: 2094160-84-4
M. Wt: 277.368
InChI Key: WONKJIISQAURGG-UHFFFAOYSA-N
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Description

5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide, also known as FMPP, is a synthetic compound that has been widely used in scientific research. FMPP belongs to the pyrrole class of compounds and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.

Mechanism Of Action

The exact mechanism of action of 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide is not fully understood. However, it is believed to act as a modulator of ion channels and receptors in the central nervous system. 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. This may explain its anxiolytic and anticonvulsant properties.
Biochemical and Physiological Effects:
5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide has been found to have various biochemical and physiological effects. In animal studies, 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide has been shown to reduce anxiety-like behavior and increase pain tolerance. It has also been demonstrated to have anticonvulsant activity in animal models of epilepsy. In addition, 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide has been found to modulate the activity of ion channels and receptors in the central nervous system, which may have implications for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide in lab experiments include its ability to modulate the activity of ion channels and receptors in the central nervous system, its anxiolytic and anticonvulsant properties, and its potential applications in medicinal chemistry, biochemistry, and neuroscience. However, the limitations of using 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide in lab experiments include its limited solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide. One area of interest is the development of 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide and its effects on ion channels and receptors in the central nervous system.

Synthesis Methods

5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide is synthesized by reacting 2-methyl-1H-pyrrole-3-carboxylic acid with N-(1-bromo-2-methylpropyl)-4-piperidone, followed by a reduction reaction with sodium borohydride. The resulting product is then treated with formic acid to obtain 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide.

Scientific Research Applications

5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide has been shown to possess anticonvulsant, anxiolytic, and analgesic properties. In biochemistry, 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide has been used as a tool to study the structure and function of ion channels and receptors. In neuroscience, 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide has been used to investigate the role of neurotransmitters in the central nervous system.

properties

IUPAC Name

5-formyl-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-10(2)18-6-4-12(5-7-18)17-15(20)14-8-13(9-19)16-11(14)3/h8-10,12,16H,4-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONKJIISQAURGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C=O)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide

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